N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is a synthetic organic compound classified as a quinazoline derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structural features of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, including the presence of bromophenyl and dimethoxy groups, contribute to its unique chemical properties and biological activities. It is known for its role as an epidermal growth factor receptor antagonist, making it significant in the study of cancer biology and treatment strategies .
The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride typically involves several key steps:
These steps can be optimized for yield and purity using techniques such as column chromatography and recrystallization. Industrial production may also involve advanced methods like continuous flow reactors to enhance efficiency .
The molecular formula of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is C₁₆H₁₄BrN₃O₂·HCl, with a molecular weight of approximately 396.67 g/mol. The compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride can participate in various chemical reactions:
The mechanism of action of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride primarily involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a competitive inhibitor by binding to the ATP-binding site of EGFR. This binding prevents ATP from attaching to the receptor, inhibiting its kinase activity and disrupting downstream signaling pathways that promote cell growth and survival.
This inhibition leads to cellular effects such as apoptosis induction and tumor growth suppression, making it a valuable compound in cancer research.
The compound's properties suggest it may exhibit specific interactions with biological targets due to its structural characteristics.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride has several scientific applications:
The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride follows meticulously designed multi-step protocols that leverage both classical organic transformations and modern catalytic methodologies. The core quinazoline scaffold is typically constructed from o-anthranilic acid derivatives through cyclocondensation reactions. A particularly efficient approach involves the direct reaction of 3,4-dimethoxyanthranilic acid with chloroacetonitrile under optimized conditions (3.0 equivalents of chloroacetonitrile in methanol at 25°C for 2 hours), yielding the crucial 2-chloromethyl-4(3H)-quinazolinone intermediate with 76% efficiency [8]. This represents a significant improvement over earlier methods that required harsh conditions or excessive reagent quantities.
The critical 4-anilino linkage is established via nucleophilic aromatic substitution (SNAr) where the 4-chloro position of the quinazoline core undergoes displacement with 3-bromoaniline. This step exploits the α-nitrogen activation effect – the electron-withdrawing nature of the adjacent nitrogen atom significantly enhances the electrophilicity of the C4 position, facilitating substitution under relatively mild conditions [2]. The bromine substituent on the aniline ring remains inert during this step, serving as a valuable handle for subsequent functionalization.
Table 1: Optimization of Quinazoline Core Synthesis
Anthranilic Acid Derivative | Conditions | Product | Yield | Reference Method |
---|---|---|---|---|
3,4-Dimethoxyanthranilic acid | 1:3 ratio in MeOH, 25°C, 2h | 2-Chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one | 76% | Optimized protocol [8] |
Unsubstituted anthranilic acid | 1:1 ratio in EtOH, 25°C, 2h | 2-Chloromethylquinazolin-4(3H)-one | 52% | Classical method [8] |
5-Nitroanthranilic acid | 1:3 ratio in MeOH, 25°C, 2h | 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | 40% | Optimized protocol [8] |
For advanced functionalization, palladium-catalyzed cross-coupling reactions become essential. The bromine atom at the 3'-position of the aniline ring serves as an excellent site for diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. These transformations allow the introduction of diverse aryl, heteroaryl, alkenyl, alkynyl, or amino groups, significantly expanding the molecular diversity accessible from this core structure. The bromine exhibits superior reactivity compared to chlorine in these transformations (C-I > C-Br >> C-Cl), enabling selective modification at this position [2].
The strategic placement of the bromine atom on the phenyl ring and methoxy groups on the quinazoline core creates orthogonal handles for systematic structural optimization. The bromine substituent primarily serves two purposes: 1) It acts as a directed metalation group enabling regioselective lithiation followed by electrophilic quenching to introduce diverse functional groups (-CHO, -COOR, -CN), and 2) It functions as a transformation site for palladium-catalyzed cross-coupling reactions [2]. Suzuki-Miyaura coupling with arylboronic acids has been extensively employed to generate biaryl derivatives, while Sonogashira coupling with terminal alkynes introduces rigid, linear alkynyl spacers that can influence molecular conformation and target binding.
The dimethoxy substituents at positions 6 and 7 profoundly influence the compound's electronic properties and solubility profile. Systematic structure-activity relationship (SAR) studies reveal that replacing methoxy groups with ethoxy analogues (as in 4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline) enhances lipophilicity (log P increase from 1.76 to 2.15) but slightly reduces EGFR inhibitory potency (IC₅₀ shifts from 0.006 nM to 0.008 nM) [5]. This subtle balance between lipophilicity and target binding underscores the importance of methoxy group optimization. Alternative modifications include:
Table 2: Impact of Quinazoline Substituent Modifications on Key Properties
Quinazoline Derivative | R⁶ | R⁷ | Aniline Substituent | log P | EGFR IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
---|---|---|---|---|---|---|
PD 153035 | OCH₃ | OCH₃ | 3-Br | 1.76 | 0.006 | <10 |
Compound 56 | OC₂H₅ | OC₂H₅ | 3-Br | 2.15 | 0.008 | 16.95 (DMSO) [5] |
Unsubstituted | H | H | 3-Br | 1.45 | 850 | N/A |
6,7-Methylenedioxy | -O-CH₂-O- | 3-Br | 2.02 | 0.012 | N/A |
The bromine atom's versatility extends to cryogenic lithiation strategies (-78°C) using n-butyllithium, enabling the introduction of aldehydes, carboxylic acids, or heterocyclic systems that enhance water solubility or enable bioconjugation. Computational analyses (B3LYP level) confirm that the C-Br bond dissociation energy (83 kcal/mol) provides an optimal balance between stability and reactivity for these transformations [2].
The conversion of the free base N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine to its hydrochloride salt represents a critical pharmaceutical optimization step to enhance physicochemical properties. The most efficient methodology employs anhydrous hydrogen chloride (2M solution in diethyl ether) added dropwise to a stirred solution of the free base in anhydrous dichloromethane at 30-35°C [4]. This approach yields the hydrochloride salt as a crystalline solid with high purity (>95%) after simple filtration and washing with cold dichloromethane. Key advantages include:
The hydrochloride salt formation confers remarkable solubility advantages, particularly in aqueous systems. While the free base exhibits poor water solubility (<10 μg/mL), the hydrochloride salt demonstrates a 14-fold increase (reaching 5563 ± 15 μg/mL in purified water at 25°C) [4]. This dramatic enhancement enables formulation flexibility and improves bioavailability potential. The solubility profile shows pH dependence, with maximum solubility observed at low pH (13.1 g/L at pH 1) due to complete protonation, decreasing to 5.4 g/L at neutral pH where the free base begins to precipitate.
Table 3: Hydrochloride Salt Formation Methods and Solubility Profiles
Parameter | Free Base | Hydrochloride Salt | Optimization Technique |
---|---|---|---|
Formation Method | N/A | Anhydrous HCl in ether/DCM | Solvent-free crystallization |
Water Solubility | <10 µg/mL | 5563 ± 15 µg/mL | Salt stoichiometry control |
log P (octanol/water) | 1.763 ± 0.12 | 0.53 ± 0.06 | Counterion screening |
pH-Dependent Solubility | Insignificant change | pH 1: 13.1 g/L; pH 7: 5.4 g/L | pH-solubility profiling |
Crystallinity | Variable | High crystallinity | Anti-solvent addition rate control |
Yield optimization focuses on controlling supersaturation kinetics during crystallization. Slow addition of tert-butyl methyl ether as anti-solvent produces well-defined crystals with low solvent inclusion. X-ray crystallographic analysis confirms protonation occurs specifically at the quinazoline N-1 position, forming a stable monohydrochloride salt with characteristic downfield NMR shifts (e.g., pyridine ring protons shift by 0.14-0.17 ppm) [4]. The salt's hygroscopicity remains low (<0.5% moisture uptake at 75% RH), enhancing stability during storage and processing.
Advanced crystallization techniques including temperature cycling and ultrasonication-assisted nucleation further improve crystal morphology, flow properties, and bulk density. These parameters critically influence downstream pharmaceutical processing, particularly for high-dose formulations. The combination of optimized salt formation and crystallization control achieves yields exceeding 85% with pharmaceutical-grade purity suitable for preclinical development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7